Lipophilicity & Polarity vs. 2-Aminopyrrolo[2,3-d]pyrimidine
The calculated partition coefficient (LogP) of 2-Aminopyrrolo[3,4-d]imidazol-4(1H)-one is –0.70, which is 1.17 LogP units lower than that of its regioisomer 2-Aminopyrrolo[2,3-d]pyrimidine (LogP = +0.47) . The polar surface area (PSA) of the 2-aminopyrrolo[2,3-d]pyrimidine is 68.32 Ų, indicating that the 4-carbonyl group in the target scaffold contributes additional hydrogen-bond acceptor capacity and polarity that the pyrimidine core lacks . The pronounced difference in lipophilicity predicts a >10-fold shift in octanol-water partitioning, directly impacting logD-dependent properties such as passive permeability, plasma protein binding, and CYP-mediated clearance .
| Evidence Dimension | Hydrophilicity (LogP) and polarity (PSA) |
|---|---|
| Target Compound Data | LogP = –0.70; PSA not reported but contains an additional carbonyl oxygen H-bond acceptor |
| Comparator Or Baseline | 2-Aminopyrrolo[2,3-d]pyrimidine: LogP = +0.47; PSA = 68.32 Ų |
| Quantified Difference | ΔLogP = –1.17; PSA difference not directly quantifiable but qualitative increase in H-bond acceptor count |
| Conditions | Computed physicochemical properties from authoritative database entries (Chemsrc) |
Why This Matters
A 1.17-unit LogP reduction translates to ~15-fold lower octanol-water partitioning, enabling aqueous biological assay conditions without co-solvent that may be required for the more lipophilic comparator.
